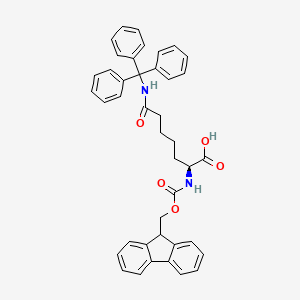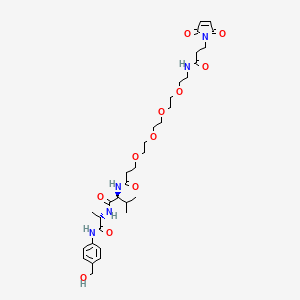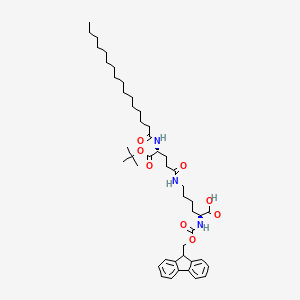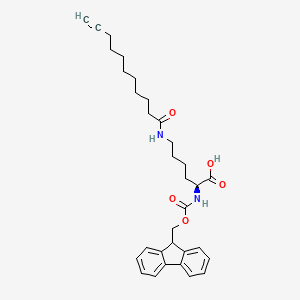
Fmoc-L-homohomoGln(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-homohomoGln(Trt)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the side chain of the glutamine derivative. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of Fmoc-L-homohomoGln(Trt)-OH:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Deprotection Reactions:
- The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
- The Trt group can be removed using acidic conditions, typically trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
-
Coupling Reactions:
- Fmoc-L-homohomoGln(Trt)-OH can undergo peptide coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA in the presence of scavengers for Trt removal.
Coupling: HBTU or DIC in the presence of a base like NMM.
Major Products:
- The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Fmoc-L-homohomoGln(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of non-standard amino acids into peptide chains, enabling the study of protein structure and function.
Biology:
- In biological research, peptides synthesized using this compound can be used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine:
- Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of peptides containing Fmoc-L-homohomoGln(Trt)-OH depends on the specific sequence and structure of the peptide. These peptides can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Gln(Trt)-OH: Similar in structure but lacks the extended side chain of L-homohomoGln.
Fmoc-L-homohomoGlu(Trt)-OH: Similar but contains a glutamic acid derivative instead of glutamine.
Uniqueness:
- Fmoc-L-homohomoGln(Trt)-OH is unique due to the presence of the extended side chain, which can influence the conformation and properties of the resulting peptides. This makes it valuable for studying the effects of side chain modifications on peptide structure and function.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxo-7-(tritylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38N2O5/c44-38(43-41(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)27-15-14-26-37(39(45)46)42-40(47)48-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37H,14-15,26-28H2,(H,42,47)(H,43,44)(H,45,46)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVFWPNFRDSFC-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B8147728.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)
![(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanamide](/img/structure/B8147745.png)









